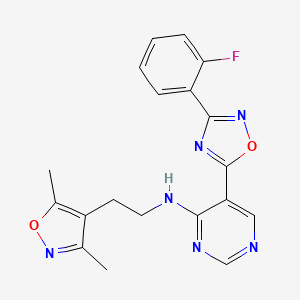

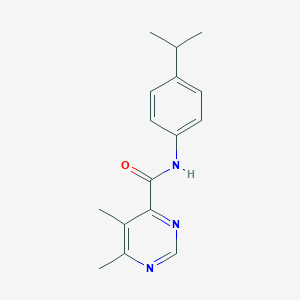

N-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyrimidin-4-amine derivative, which is a class of compounds known for their potential biological activities. The specific structure of this compound suggests it may have applications in the field of pesticides or as an anticancer agent, given the presence of the isoxazole and oxadiazole moieties which are often seen in such compounds.

Synthesis Analysis

The synthesis of related pyrimidin-4-amine derivatives has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized, with their structures confirmed by 1H NMR, 13C NMR, and HRMS . Although the specific compound was not synthesized in this study, the methodologies used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives can be complex, with the potential for various substituents to influence the overall molecular conformation and properties. For example, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was determined by cyclization of a precursor in the presence of Ni(NO3)2, with molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds . This suggests that the compound may also form specific molecular interactions that could be elucidated through crystallography.

Chemical Reactions Analysis

The chemical reactivity of pyrimidin-4-amine derivatives can vary depending on the substituents present. The literature does not provide specific reactions for the compound , but related compounds have been synthesized through cyclization reactions and have been shown to interact with biological targets such as enzymes . These reactions are crucial for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives are influenced by their molecular structure. The presence of different functional groups such as isoxazole and oxadiazole can affect properties like solubility, melting point, and biological activity. For example, some pyrimidin-4-amine derivatives have shown excellent insecticidal and fungicidal activities, with specific LC50 and EC50 values reported for certain compounds . Additionally, the introduction of various substituents can lead to compounds with significant anticancer activity, as seen in the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine . These properties are essential for the potential application of these compounds as pesticides or anticancer agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

This compound, falling within a broader class of heterocyclic compounds, has been the subject of significant research due to its potential in various applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activities :

- A study described the synthesis of several 1,2,4-triazole derivatives, starting from isonicotinic acid hydrazide, that exhibited notable antimicrobial activities. The focus was on the synthesis and the screening of these compounds for their antimicrobial efficiency, showing that most of the synthesized compounds presented good or moderate activity against tested strains (Bayrak et al., 2009).

- Another research synthesized pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluated their insecticidal and antibacterial potential. The compounds synthesized were evaluated against certain microorganisms for their antibacterial potential, showcasing the relevance of such compounds in antimicrobial applications (Deohate & Palaspagar, 2020).

Anticancer Activities :

- Research on pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These derivatives were screened for their cytotoxicity against certain cancer cell lines, indicating their potential in cancer treatment. The study also explored the structure-activity relationship, providing insights into the molecular basis of their activity (Rahmouni et al., 2016).

Pesticidal Activities :

- A novel series of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed, synthesized, and their pesticidal activities were evaluated. The compounds exhibited excellent insecticidal and fungicidal activities, demonstrating the potential of such chemical structures in developing effective pesticides (Liu et al., 2021).

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O2/c1-11-13(12(2)27-25-11)7-8-22-17-15(9-21-10-23-17)19-24-18(26-28-19)14-5-3-4-6-16(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHKJTYYXJBNIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)

![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)